molecular formula C14H21N3O2 B3846909 1-(4-methoxybenzyl)-3-piperidinecarbohydrazide

1-(4-methoxybenzyl)-3-piperidinecarbohydrazide

Cat. No. B3846909
M. Wt: 263.34 g/mol
InChI Key: CPMPTYWYTMXSJK-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-3-piperidinecarbohydrazide, also known as MPHC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-piperidinecarbohydrazide is not fully understood. However, studies have shown that it modulates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It is also believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(4-methoxybenzyl)-3-piperidinecarbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation, motivation, and attention. It has also been shown to improve memory and learning in animal models. In addition, 1-(4-methoxybenzyl)-3-piperidinecarbohydrazide has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxybenzyl)-3-piperidinecarbohydrazide in lab experiments is its ability to modulate neurotransmitter release, which can be useful in studying the effects of neurotransmitters on behavior and cognition. Another advantage is its potential as a chemotherapeutic agent in cancer research. However, there are also limitations to using 1-(4-methoxybenzyl)-3-piperidinecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, and its effects on human subjects are not yet known.

Future Directions

There are several future directions for research on 1-(4-methoxybenzyl)-3-piperidinecarbohydrazide. One area of interest is its potential as a treatment for neurodegenerative diseases. Another area of interest is its effects on cancer cells and its potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methoxybenzyl)-3-piperidinecarbohydrazide and its effects on human subjects.
Conclusion
In conclusion, 1-(4-methoxybenzyl)-3-piperidinecarbohydrazide is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. Its ability to modulate neurotransmitter release and induce apoptosis in cancer cells make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and its effects on human subjects.

Scientific Research Applications

1-(4-methoxybenzyl)-3-piperidinecarbohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 1-(4-methoxybenzyl)-3-piperidinecarbohydrazide has been investigated as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, 1-(4-methoxybenzyl)-3-piperidinecarbohydrazide has been studied for its effects on the central nervous system, particularly its ability to modulate neurotransmitter release. In cancer research, 1-(4-methoxybenzyl)-3-piperidinecarbohydrazide has been explored as a potential chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-13-6-4-11(5-7-13)9-17-8-2-3-12(10-17)14(18)16-15/h4-7,12H,2-3,8-10,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMPTYWYTMXSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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